molecular formula C10H13BrN2 B012445 2-(4-Bromophenyl)piperazine CAS No. 105242-07-7

2-(4-Bromophenyl)piperazine

Cat. No.: B012445
CAS No.: 105242-07-7
M. Wt: 241.13 g/mol
InChI Key: ZXWFFOCOSVMOPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)piperazine is an organic compound with the molecular formula C10H13BrN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-bromophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, piperazine-containing inhibitors have been reported to target microbial β-glucuronidases, enzymes that play critical roles in human homeostasis, disease progression, and pharmacological efficacy through diverse metabolic pathways

Cellular Effects

Piperazine derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. It is known that piperazine derivatives are generally well-tolerated in animals

Metabolic Pathways

It is known that piperazine-containing inhibitors can target microbial β-glucuronidases, enzymes that reverse host phase 2 metabolism . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)piperazine typically involves the reaction of piperazine with 4-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: N-oxides of this compound.

    Reduction: 2-Phenylpiperazine.

Scientific Research Applications

2-(4-Bromophenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: Similar structure but with different substitution pattern.

    1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro and fluoro group instead of bromine.

    1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of bromine.

Uniqueness: 2-(4-Bromophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(4-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFFOCOSVMOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618684
Record name 2-(4-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105242-07-7
Record name 2-(4-Bromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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